Direct Head-to-Head Comparison: Cytotoxic Potency vs. Hydroxyurea in T47D Breast Cancer Cells
In a direct comparative study, N-(phenylcarbamothioyl)-benzamide (CAS 892-78-4) exhibited an IC₅₀ of 0.53 mM against T47D human breast cancer cells, representing an 8.6-fold improvement in potency compared to the reference anticancer agent hydroxyurea, which yielded an IC₅₀ of 4.58 mM in the same assay system [1]. The compound was synthesized from benzoyl chloride and N-phenylthiourea, structurally confirmed by FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, and evaluated via MTT assay [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against T47D human breast cancer cells |
|---|---|
| Target Compound Data | 0.53 mM |
| Comparator Or Baseline | Hydroxyurea, IC₅₀ = 4.58 mM |
| Quantified Difference | 8.6-fold more potent (4.58 / 0.53 = 8.64) |
| Conditions | T47D human breast cancer cell line; MTT assay; 24-hour exposure |
Why This Matters
The 8.6-fold potency advantage over a clinically established anticancer agent provides a quantifiable basis for selecting this compound as a lead scaffold or positive control in breast cancer cytotoxicity screening programs.
- [1] Kesuma D, Siswandono, Purwanto BT, Rudyanto M. Docking, synthesis and cytotoxic test on human breast cancer cell line T47D of N-(phenylcarbamothioyl)-benzamide. World J Pharm Res. 2018;7(7):70-78. View Source
